molecular formula C22H21N3O5 B2465418 ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 941974-49-8

ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2465418
CAS No.: 941974-49-8
M. Wt: 407.426
InChI Key: PFGLJODFZRXZQG-UHFFFAOYSA-N
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Description

The compound ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

  • A dihydropyridazine core with a ketone group at position 4.
  • A 4-methylphenyl substituent at position 1.
  • A 3-methoxybenzamido group at position 2.
  • An ethyl ester at position 2.

Properties

IUPAC Name

ethyl 4-[(3-methoxybenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-4-30-22(28)20-18(23-21(27)15-6-5-7-17(12-15)29-3)13-19(26)25(24-20)16-10-8-14(2)9-11-16/h5-13H,4H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGLJODFZRXZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone.

    Introduction of the Methoxybenzamido Group: This step involves the reaction of the pyridazine intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Methylphenyl Group: The final step includes the coupling of the intermediate with 4-methylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the Dihydropyridazine Family

Key structural analogs and their differences are summarized below:

Compound Name (CAS/Identifier) Substituents Key Differences Melting Point (°C) Yield (%) Reference
Target Compound (Not Specified) 1-(4-Methylphenyl), 4-(3-methoxybenzamido), 3-ethyl ester Unique 3-methoxybenzamido group Not Reported Not Reported
Ethyl 5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) 1-(4-Methoxyphenyl), 5-cyano, 4-methyl Lacks benzamido group; includes cyano and methyl groups 164.0–164.5 81
Ethyl 5-Cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (12g) 1-(4-Trifluoromethylphenyl), 5-cyano, 4-methyl Electron-withdrawing CF₃ group; no amide substituent Not Reported 40
Ethyl 4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Methoxy, 1-(4-methylphenyl) Methoxy at position 4 instead of benzamido Not Reported Not Reported
Methyl 1-(4-Methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate (338396-07-9) 1-(4-Methoxyphenyl), 4-(pyridin-2-ylsulfanyl), methyl ester Sulfur-containing substituent; methyl ester Not Reported Not Reported

Key Observations

Substituent Effects on Physicochemical Properties: The 3-methoxybenzamido group in the target compound introduces a hydrogen-bond donor/acceptor site, which is absent in analogs like 12e and 12g (which feature cyano or trifluoromethyl groups). This could enhance solubility or receptor binding . Compounds with electron-withdrawing groups (e.g., 12g’s CF₃) typically exhibit lower yields (40%) compared to electron-donating groups (e.g., 12e’s methoxy: 81% yield) .

Synthetic Challenges: The benzamido group in the target compound may require additional protection/deprotection steps during synthesis, unlike simpler derivatives with cyano or ester groups .

Research Tools and Methodologies

  • Crystallography : Programs like SHELXL and ORTEP-3 are widely used for structural determination of pyridazine derivatives, enabling precise analysis of substituent effects on molecular conformation .
  • Spectroscopic Characterization : $^{1}\text{H NMR}$, $^{13}\text{C NMR}$, and mass spectrometry (MS) are standard for verifying substituent positions and purity, as demonstrated for analogs in .

Biological Activity

Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a pyridazine ring with various functional groups that enhance its reactivity and potential biological applications. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyridazine Ring : Cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
  • Introduction of Functional Groups : Employing nucleophilic or electrophilic substitution reactions to introduce methoxybenzamido and ethyl ester groups.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example:

  • Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains. A study demonstrated that modifications to the structure can enhance activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Certain derivatives have been tested for antifungal properties, with some exhibiting moderate to strong activity against fungi such as Candida albicans and Aspergillus niger .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using several assays:

  • Brine Shrimp Lethality Assay : This assay indicated significant cytotoxic activity, suggesting potential applications in cancer therapeutics .
  • Cell Line Studies : Research involving various cancer cell lines has shown that the compound can induce apoptosis, highlighting its potential as an anticancer agent .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, thereby modulating metabolic pathways.
  • Receptor Interaction : It could bind to cellular receptors influencing signal transduction pathways critical for cell survival and proliferation.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylateThiophene ringModerate antibacterial
1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamideImidazole ringAnticancer activity

These comparisons reveal that while similar compounds may share certain biological activities, the specific combination of functional groups in this compound contributes to its unique profile.

Case Studies

Several case studies highlight the application of this compound in various therapeutic contexts:

  • Cancer Research : In vitro studies have shown that the compound significantly reduces cell viability in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Infection Models : Animal models treated with this compound demonstrated reduced bacterial load in infections caused by resistant strains, indicating its therapeutic promise .

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